N-[(4-methoxyphenyl)methyl]-2-({4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl}sulfanyl)acetamide
Description
The compound N-[(4-methoxyphenyl)methyl]-2-({4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl}sulfanyl)acetamide features a pyrazolo[1,5-d][1,2,4]triazin-7-yl core substituted with a sulfanyl acetamide group, a 4-isopropylphenyl moiety at position 2, and a 4-methoxyphenylmethyl group at the acetamide nitrogen.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[[4-oxo-2-(4-propan-2-ylphenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-15(2)17-6-8-18(9-7-17)20-12-21-23(31)26-27-24(29(21)28-20)33-14-22(30)25-13-16-4-10-19(32-3)11-5-16/h4-12,15H,13-14H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLVJSLOJIZFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NN=C3SCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-({4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly its anticancer and anti-inflammatory effects, supported by diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 412.5 g/mol. It features a pyrazolo-triazine core structure, which is often associated with various pharmacological activities. The presence of the methoxyphenyl and propan-2-yl groups may enhance its solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to the compound . For instance:
- Cytotoxicity Assays : Research indicates that compounds with a pyrazolo-triazine scaffold exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values as low as 0.39 μM against HCT116 cells and 0.46 μM against MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrazolo derivative 1 | HCT116 | 0.39 |
| Pyrazolo derivative 2 | MCF7 | 0.46 |
| Pyrazolo derivative 3 | A375 | 4.2 |
These findings suggest that modifications to the pyrazole structure can lead to enhanced anticancer properties.
Anti-inflammatory Effects
In addition to anticancer activity, compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .
- DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to disruption of replication and transcription processes essential for cancer cell survival .
- Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to modulate ROS levels in cells, contributing to their cytotoxic effects against cancer cells .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A recent study evaluated the effects of a series of pyrazole-based compounds on MCF7 breast cancer cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Inflammation Models : In vivo studies using animal models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers compared to control groups .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[(4-methoxyphenyl)methyl]-2-{...} exhibit promising anticancer properties. The pyrazolo[1,5-d][1,2,4]triazin moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.
Antimicrobial Properties
The presence of the sulfonamide group in the compound suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against a range of bacterial infections. Preliminary studies have shown that derivatives of this compound can inhibit bacterial growth in vitro, making them candidates for further development as antimicrobial agents.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The methoxyphenyl group may enhance the compound's ability to modulate inflammatory responses. Research indicates that these compounds can reduce the production of pro-inflammatory cytokines in cell cultures.
Case Studies
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers.
- Antimicrobial Testing : A series of antimicrobial assays showed that derivatives of this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased swelling and pain responses compared to control groups.
Conclusion and Future Directions
N-[(4-methoxyphenyl)methyl]-2-{...} represents a promising candidate for further research in the fields of oncology and infectious diseases. Its unique structural features lend it potential as a multi-target therapeutic agent. Future studies should focus on optimizing its pharmacokinetic properties and conducting clinical trials to assess its efficacy and safety in humans.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs such as sulfanyl acetamide linkages, heterocyclic cores, or aryl substituents:
*Calculated using standard molecular weight tools.
†Estimated based on substituent contributions (4-isopropylphenyl increases hydrophobicity).
‡Predicted via fragment-based methods.
Key Differences and Implications
Core Heterocycle: The pyrazolo-triazin core in the target compound and F424-0739 may confer distinct electronic properties compared to triazole/triazin derivatives (e.g., 848993-03-3 ), influencing binding affinity in enzymatic targets.
Substituent Effects: The 4-isopropylphenyl group in the target compound and 848993-03-3 contributes to steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Biological Activity :
Physicochemical Comparison
*Estimated using fragment-based calculations. †Lower values indicate poorer aqueous solubility.
Preparation Methods
Cyclization Mechanism
The formation of the pyrazolo-triazin core proceeds via initial hydrazone formation, followed by acid-catalyzed cyclization. The mechanism involves protonation of the hydrazone nitrogen, facilitating nucleophilic attack by the adjacent amino group to close the pyrazole ring.
Sulfanyl Acetamide Coupling
The SNAr mechanism dominates the sulfanyl group introduction. Electron-withdrawing groups on the triazin ring activate position 7 for nucleophilic attack by the thiolate ion. Competing disulfide formation is mitigated by strict anaerobic conditions.
Byproducts and Mitigation
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Disulfide Formation : Observed during acetamide coupling; minimized using excess chloroacetamide.
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Over-Alkylation : Controlled by slow addition of 4-methoxybenzyl chloride.
Industrial-Scale Production Considerations
Scaling the synthesis requires:
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Continuous Flow Reactors : For cyclization and alkylation steps to improve heat management.
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Crystallization Optimization : Anti-solvent addition (water) to precipitate intermediates.
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Quality Control : HPLC monitoring (C18 column, acetonitrile-water gradient) ensures >99% purity.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMSO or ethanol), and catalysts (e.g., NaH or K₂CO₃) to minimize side reactions. Purification via recrystallization or chromatography is critical. Evidence from analogous compounds suggests that inert atmospheres and stepwise optimization are essential .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Complementary methods such as single-crystal X-ray diffraction (for unambiguous conformation), NMR (for functional group verification), and mass spectrometry (for molecular weight validation) are recommended. X-ray studies at low temperatures (e.g., 100 K) improve data accuracy .
Q. How does the compound’s stability vary under different pH and light conditions?
Stability studies on related compounds indicate sensitivity to extreme pH and prolonged light exposure. Standard laboratory conditions (neutral pH, dark storage) are advised. Accelerated stability testing using HPLC can monitor degradation products .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
Byproducts often arise from incomplete coupling or oxidation. Techniques like thin-layer chromatography (TLC) and gradient HPLC help identify impurities. Reagent stoichiometry adjustments and intermediate purification reduce their formation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?
Discrepancies may stem from dynamic processes (e.g., tautomerism) or crystal packing effects. Use computational chemistry (DFT calculations) to model conformers and validate experimental data. Cross-referencing with X-ray crystallography is critical .
Q. What methodologies are effective for structure-activity relationship (SAR) studies on this compound?
SAR requires synthesizing analogs with modified substituents (e.g., methoxy or sulfanyl groups) and testing biological activity. Computational docking studies predict binding interactions, while in vitro assays (e.g., enzyme inhibition) validate hypotheses .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (using software like AutoDock) and molecular dynamics simulations model binding to enzyme active sites. Focus on key residues identified in homologous proteins (e.g., kinases) to guide mutagenesis experiments .
Q. What experimental strategies elucidate the compound’s mechanism of enzyme inhibition?
Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive). Isothermal titration calorimetry (ITC) measures binding thermodynamics, while fluorescence quenching assays monitor conformational changes .
Q. How does the compound compare structurally and functionally to analogs with pyrazolo-triazine cores?
Comparative analysis involves:
| Analog | Key Substituent | Biological Activity |
|---|---|---|
| Compound A | 4-Methylphenyl | Enhanced kinase inhibition |
| Compound B | Propan-2-yl | Improved solubility |
| Tailoring substituents balances potency and pharmacokinetics . |
Q. What degradation pathways are observed under oxidative or hydrolytic stress?
Forced degradation studies (e.g., H₂O₂ for oxidation, acidic/alkaline hydrolysis) identify labile bonds. LC-MS/MS tracks degradation products, guiding formulation strategies to enhance shelf-life .
Methodological Notes
- Data Contradiction Analysis : Always correlate experimental data with computational models to resolve ambiguities.
- Experimental Design : Use fractional factorial designs to optimize multi-variable synthesis steps efficiently.
- Advanced Techniques : Pair in silico predictions with high-throughput screening for rapid SAR iteration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
